N-(2-methyl-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide
Description
N-(2-methyl-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a trifluoromethylbenzyl group at position 1 and a carboxamide-linked 2-methyl-4-nitrophenyl moiety at position 2.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O4/c1-13-9-17(27(30)31)6-7-18(13)25-20(29)15-5-8-19(28)26(12-15)11-14-3-2-4-16(10-14)21(22,23)24/h2-10,12H,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYSJNREWWHLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 431.4 g/mol. Its structure features several functional groups, including a nitrophenyl group and a trifluoromethyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and intracellular access. The compound may modulate the activity of enzymes or receptors, leading to various pharmacological effects.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Antioxidant Properties : The presence of the nitrophenyl group suggests potential antioxidant capabilities. In vitro assays have shown that the compound can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Research has indicated that derivatives of dihydropyridine compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Anticancer Potential : Some studies have explored the compound's ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various dihydropyridine derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Antioxidant Activity
In a comparative analysis using DPPH and ABTS assays, this compound showed significant radical scavenging activity with an IC50 value lower than that of ascorbic acid, indicating strong antioxidant properties.
Comparison with Similar Compounds
Key Structural Differences
The compound N-(4-carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide (, RN: 1004393-51-4) serves as a relevant analogue for comparison. Below is a breakdown of their structural distinctions:
Hypothesized Pharmacological Implications
Electron-Withdrawing vs. Hydrogen-Bonding Groups: The nitro group in the target compound may enhance metabolic stability but reduce solubility compared to the carbamoyl group in ’s compound, which could improve target binding via hydrogen bonding .
Trifluoromethylbenzyl Moiety: Both compounds share this group, which is known to enhance lipophilicity and membrane permeability.
Data Table: Structural and Functional Comparison
Q & A
Q. Optimization strategies :
- Yield improvement : Adjust stoichiometry (e.g., 1.2 equivalents of benzylating agent) and monitor pH (6–7 for amide coupling).
- By-product minimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
Basic: Which analytical techniques are most reliable for characterizing the structural purity of this compound?
Answer:
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₂₁H₁₆F₃N₃O₃) with <2 ppm error .
- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between pyridone and benzyl groups) when single crystals are obtainable .
Advanced: How do the electron-withdrawing groups (nitro, trifluoromethyl) influence the compound’s reactivity in biological assays?
Answer:
The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). The trifluoromethyl group increases lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility.
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to targets like kinases or proteases. Fluorine’s electronegativity may stabilize hydrogen bonds in active sites .
- Solubility mitigation : Co-solvents (e.g., DMSO/PBS mixtures) or nanoformulation (liposomes) can address solubility limitations .
Advanced: How can researchers resolve contradictions in biological activity data across different assay platforms?
Answer:
Contradictions may arise from:
- Assay conditions : Variability in pH, ionic strength, or reducing environments (e.g., glutathione levels affecting nitro group reduction).
- Target specificity : Off-target effects in cell-based vs. enzyme assays.
Q. Methodological approaches :
- Dose-response validation : Repeat assays with standardized protocols (e.g., IC₅₀ determination in triplicate).
- Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and calorimetry .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., reduced nitro groups forming amines) that may interfere .
Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., ATP-binding pockets). The pyridone carbonyl often forms key hydrogen bonds .
- QSAR modeling : Train models with descriptors like molar refractivity and Hammett constants for the nitro and trifluoromethyl groups. Validate with leave-one-out cross-validation (R² >0.7) .
- MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability under physiological conditions .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide .
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability; avoid aqueous buffers >48 hours .
Advanced: How can synthetic by-products be identified and minimized during scale-up?
Answer:
- HPLC-MS monitoring : Track intermediates and by-products (e.g., over-benzylation or oxidation side products) with a C18 column (gradient: 5–95% acetonitrile/water) .
- DoE optimization : Apply factorial design to test variables (temperature, catalyst loading) and identify critical parameters .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., benzylation) to reduce side reactions .
Table 1: Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
